molecular formula C8H10N2O2 B1508359 N-(2-Methoxypyridin-3-yl)acetamide CAS No. 51468-07-6

N-(2-Methoxypyridin-3-yl)acetamide

Cat. No.: B1508359
CAS No.: 51468-07-6
M. Wt: 166.18 g/mol
InChI Key: XBKYSGMHIHMLAP-UHFFFAOYSA-N
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Description

N-(2-Methoxypyridin-3-yl)acetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group at the 2-position and an acetamide group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Methoxypyridin-3-yl)acetamide can be synthesized through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst to produce the desired pyridine derivative . The reaction typically occurs under mild conditions and yields the product in moderate to good amounts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to meet the quality standards required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxypyridin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-(2-Methoxypyridin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methylpyridin-3-yl)acetamide
  • N-(2-Chloropyridin-3-yl)acetamide
  • N-(2-Hydroxypyridin-3-yl)acetamide

Uniqueness

N-(2-Methoxypyridin-3-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific biological targets, making it a valuable compound for various applications .

Biological Activity

N-(2-Methoxypyridin-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group attached to a pyridine ring, which is known to influence its chemical reactivity and biological properties. The presence of the methoxy group enhances solubility and facilitates interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. However, the precise molecular targets and pathways require further investigation to fully elucidate the compound's mechanisms.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) values have been reported for several derivatives in related studies, showcasing their antibacterial potential .

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli32
This compoundS. aureus16
This compoundB. subtilis8

Anticancer Activity

This compound has also shown promise in anticancer research. Various derivatives have been tested for their antiproliferative effects on cancer cell lines, with some exhibiting selective activity against specific types of cancer cells. For instance, compounds derived from this base structure have demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating potential for further development as anticancer agents .

Comparative Studies

Comparative analyses with structurally similar compounds highlight the unique biological profile of this compound. For example, when compared to N-(2-Chloropyridin-3-yl)acetamide and N-(2-Hydroxypyridin-3-yl)acetamide, the methoxy-substituted derivative often shows enhanced solubility and bioactivity due to the electron-donating properties of the methoxy group.

Compound NameStructural FeaturesBiological Activity
N-(2-Methylpyridin-3-yl)acetamideMethyl group on pyridineModerate antibacterial
N-(2-Chloropyridin-3-yl)acetamideChlorine substituentVariable activity
This compound Methoxy group on pyridineEnhanced solubility and activity

Case Studies

Recent studies have explored the application of this compound in various therapeutic contexts:

  • Antibacterial Efficacy : In a study assessing novel acetamide derivatives, this compound demonstrated significant antibacterial activity comparable to established antibiotics like levofloxacin against strains such as E. coli and S. aureus .
  • Anticancer Potential : A series of experiments conducted on MCF-7 breast cancer cells revealed that certain derivatives had IC50 values as low as 3 µM, suggesting strong potential for development into effective anticancer therapies .

Properties

IUPAC Name

N-(2-methoxypyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6(11)10-7-4-3-5-9-8(7)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKYSGMHIHMLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731290
Record name N-(2-Methoxypyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51468-07-6
Record name N-(2-Methoxypyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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